N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Catalog No.
S12042224
CAS No.
M.F
C21H22F2N6
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl...

Product Name

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C21H22F2N6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H22F2N6/c1-14-10-12-29(13-11-14)21-27-19(24-17-6-2-15(22)3-7-17)26-20(28-21)25-18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)

InChI Key

VKTWDLFLRPZANP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by its unique triazine core and fluorinated phenyl groups. The compound features a triazine ring substituted with two 4-fluorophenyl groups and a 4-methylpiperidine moiety. Its molecular formula is C19H22F2N6C_{19}H_{22}F_2N_6 with a molecular weight of approximately 388.43 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can be attributed to the presence of the triazine ring and the amine functional groups. It can undergo various reactions including:

  • Nucleophilic substitutions: The fluorine atoms on the phenyl groups can serve as leaving groups in nucleophilic substitution reactions.
  • Amine reactions: The amine groups can participate in acylation or alkylation reactions, leading to diverse derivatives.
  • Condensation reactions: The triazine core can engage in condensation with other electrophiles, facilitating the synthesis of more complex structures.

Research indicates that compounds similar to N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine may exhibit significant biological activities. These include:

  • Anticancer properties: Some derivatives have shown promise in inhibiting cancer cell growth by targeting specific signaling pathways.
  • Antimicrobial activity: Compounds with similar structures are often evaluated for their ability to combat bacterial and fungal infections.
  • CNS activity: Given the piperidine moiety, there is potential for psychoactive effects or use in treating neurological disorders.

The synthesis of N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions:

  • Formation of the triazine core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines or guanidines.
  • Introduction of fluorinated phenyl groups: This step often involves electrophilic aromatic substitution where 4-fluorobenzene derivatives react with activated triazine intermediates.
  • Piperidine attachment: The final step usually entails coupling reactions where the 4-methylpiperidine is introduced via nucleophilic attack on an activated site on the triazine.

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has potential applications in several fields:

  • Pharmaceutical development: Its unique structure makes it a candidate for drug design targeting various diseases.
  • Research tools: It may serve as a lead compound in medicinal chemistry studies to explore new therapeutic agents.
  • Chemical probes: The compound could be utilized in biological assays to investigate specific molecular interactions.

Studies on similar compounds suggest that N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine may interact with various biological targets:

  • Protein kinases: Potential inhibition or modulation of kinase activity could lead to therapeutic effects in cancer treatment.
  • Receptors: Binding studies may reveal interactions with neurotransmitter receptors affecting CNS activity.

These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile.

Several compounds share structural similarities with N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine. Here are some notable examples:

Compound NameStructureUnique Features
1-Bis(4-fluorophenyl)methyl piperazineStructureUsed as an intermediate for calcium channel blockers
N,N-bis[(4-fluorophenyl)methyl]piperidin-4-amineStructureExhibits high binding affinity for certain receptors
FlunarizineStructureKnown for its neuroprotective properties

These compounds highlight the versatility and potential therapeutic applications of fluorinated piperazine derivatives while showcasing the unique structural characteristics of N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine that may confer distinct biological activities.

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

396.18740105 g/mol

Monoisotopic Mass

396.18740105 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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